molecular formula C17H18ClNO3 B14379198 N-(3-Chloro-4-methoxyphenyl)-3-ethoxy-N-methylbenzamide CAS No. 90234-46-1

N-(3-Chloro-4-methoxyphenyl)-3-ethoxy-N-methylbenzamide

Cat. No.: B14379198
CAS No.: 90234-46-1
M. Wt: 319.8 g/mol
InChI Key: AZDMJFIYAMNANX-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-3-ethoxy-N-methylbenzamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro and methoxy group on the phenyl ring, an ethoxy group on the benzamide, and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-3-ethoxy-N-methylbenzamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-3-ethoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-3-ethoxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-3-ethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The ethoxy group may enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 3-Chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide
  • 5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-3-ethoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the ethoxy and methyl groups on the benzamide, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90234-46-1

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-ethoxy-N-methylbenzamide

InChI

InChI=1S/C17H18ClNO3/c1-4-22-14-7-5-6-12(10-14)17(20)19(2)13-8-9-16(21-3)15(18)11-13/h5-11H,4H2,1-3H3

InChI Key

AZDMJFIYAMNANX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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